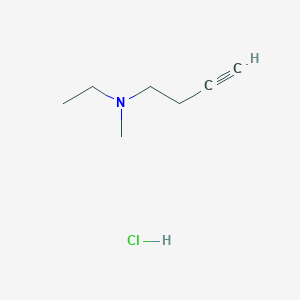
(But-3-yn-1-yl)(ethyl)methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(But-3-yn-1-yl)(ethyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 2171881-63-1 . It has a molecular weight of 147.65 and its IUPAC name is N-ethyl-N-methylbut-3-yn-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N.ClH/c1-4-6-7-8(3)5-2;/h1H,5-7H2,2-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The use of methylated amines and their hydrochlorides, including ethylamine and its hydrochloride, has been extensively studied in the context of organic synthesis. These compounds are utilized for their unique reactivity patterns, particularly in the formation of complex organic structures. The Raman spectra of these amines provide insights into their structural characteristics and reactivity (J. Edsall, 1937).
Ethylamine and its derivatives play a crucial role in synthetic chemistry, serving as building blocks for the synthesis of various organic compounds. The study of their reactions, such as with nitrous acid, highlights their versatility and potential in generating new chemical entities (F. Whitmore & R. S. Thorpe, 1941).
Materials Science and Chemical Sensing
- Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, synthesized from naturally occurring chlorophyll-a, demonstrate the potential of modified amines in the development of chemical sensors. These compounds react with amines to produce hemiaminal-type adducts, which can be utilized for the optical detection of various amines in solution (H. Tamiaki et al., 2013).
Environmental Chemistry
- The study of secondary organic aerosol formation from primary aliphatic amines, including ethylamine, with NO3 radicals highlights the environmental relevance of these compounds. These reactions are significant in understanding the atmospheric chemistry related to nitrogen-containing compounds emitted from various sources (Q. Malloy et al., 2008).
Pharmacology and Biochemical Research
- While ensuring the exclusion of drug use, dosage, and side effects information, it's noteworthy that certain derivatives and analogues of primary amines have been studied for their potential pharmacological properties, including interactions with biological receptors. These studies aim to explore the molecular mechanisms underlying their activity and potential therapeutic applications (B. de Costa et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-N-methylbut-3-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-6-7-8(3)5-2;/h1H,5-7H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCEWDKFKXPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)




![(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid](/img/structure/B2892347.png)
![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)

![1-(Azepan-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2892352.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2892358.png)
![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2892359.png)